BenchChemオンラインストアへようこそ!

Hexamethonium tartrate

autonomic pharmacology nicotinic receptor structure-activity relationship

Hexamethonium tartrate is the definitive ganglionic blocker for peripheral autonomic studies. BBB-impermeant and 380-fold selective over neuromuscular nAChRs, it eliminates central confounds and DMSO artifacts. With aqueous solubility of 5 mg/mL, it enables DMSO-free, injection-ready formulations at physiologically relevant concentrations. The tartrate salt delivers balanced potency (EC₅₀ 0.60 μM) and reliable bath application up to 100 μM—ideal for baroreflex, gastric motility, and nAChR subtype research. Order now to secure high-purity research supplies.

Molecular Formula C20H40N2O12
Molecular Weight 500.5 g/mol
CAS No. 2079-78-9
Cat. No. B1627685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethonium tartrate
CAS2079-78-9
Molecular FormulaC20H40N2O12
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCC[N+](C)(C)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O
InChIInChI=1S/C12H30N2.2C4H6O6/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*5-1(3(7)8)2(6)4(9)10/h7-12H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1
InChIKeyFBKYPSXTNBQAJW-WBPXWQEISA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethonium Tartrate (CAS 2079-78-9): Prototypical Ganglionic Blocker for Autonomic and Nicotinic Receptor Research


Hexamethonium tartrate (CAS 2079-78-9) is the bitartrate salt of hexamethonium, a bis-quaternary ammonium compound belonging to the polymethylene bistrimethylammonium (methonium) series. It functions as a competitive nicotinic cholinergic antagonist at neuronal-type nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, and is widely regarded as the prototypical ganglionic blocker [1]. The compound is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier, making it a peripherally restricted pharmacological tool [1]. Structurally, its six-carbon polymethylene chain between two quaternary nitrogen atoms confers maximal ganglionic blocking activity within the methonium series, a property established by the foundational work of Paton and Zaimis [2]. The tartrate counterion provides a distinct solubility and potency profile relative to other hexamethonium salts, influencing formulation choices for in vitro and in vivo experimental use [3].

Why Hexamethonium Tartrate Cannot Be Substituted by Other Methonium Salts or Ganglionic Blockers


Within the methonium series, ganglionic blocking activity follows a bell-shaped relationship with interquaternary chain length, peaking at six methylene groups (hexamethonium, C6). Shorter-chain homologs such as pentamethonium (C5) display reduced ganglionic potency, while longer-chain homologs such as decamethonium (C10) shift functional selectivity toward depolarizing neuromuscular blockade [1]. Even among hexamethonium salts, the tartrate counterion produces an EC₅₀ of 0.60 μM and aqueous solubility of 5 mg/mL—a profile distinct from the chloride (EC₅₀ 0.51 μM, solubility >20 mg/mL) and bromide (EC₅₀ 0.48 μM, solubility <1 mg/mL) forms, directly impacting experimental formulation and dose–response characteristics [2]. Furthermore, hexamethonium is blood-brain barrier (BBB)-impermeant, unlike the ganglionic blocker mecamylamine, which freely penetrates the CNS and introduces central confounds in peripheral autonomic studies [3]. These structural, physicochemical, and pharmacokinetic differences render within-class substitution scientifically inappropriate for rigorous experimental design.

Quantitative Differentiation Evidence for Hexamethonium Tartrate vs. Closest Analogs


Chain-Length Specificity: Hexamethonium (C6) as the Peak Ganglionic Blocker in the Methonium Series

In the polymethylene bistrimethylammonium (methonium) series, hexamethonium (C6) occupies the peak of a bell-shaped ganglionic blocking activity curve. Paton and Zaimis demonstrated that ganglionic blockade is maximal at six methylene groups and drops off at both shorter and longer chain lengths [1]. Thesleff and Unna subsequently showed a mechanistic dichotomy: all methonium compounds from dimethonium (C2) through decamethonium (C10) produced depolarizing (decamethonium-like) neuromuscular blockade except for pentamethonium (C5) and hexamethonium (C6), which uniquely produced competitive (tubocurarine-like) ganglionic blockade [2]. This structural selectivity is further corroborated by Ascher et al., who demonstrated that hexamethonium (C6) achieves ganglion blocking activity primarily through open-channel block of neuronal nAChRs, a mechanism distinct from receptor-site competition employed by agents such as trimetaphan [3].

autonomic pharmacology nicotinic receptor structure-activity relationship

Tartrate Salt Differentiation: Balanced Solubility and Potency vs. Chloride and Bromide Salts

The counterion in hexamethonium salts significantly modulates both aqueous solubility and functional potency. In a systematic comparison of quaternary ammonium salts using a PC12 cell assay, the L-tartrate salt of hexamethonium exhibited an EC₅₀ of 0.60 μM with an aqueous solubility of 5 mg/mL [1]. In comparison, the chloride salt showed slightly greater potency (EC₅₀ 0.51 μM) but with solubility exceeding 20 mg/mL, while the bromide salt was modestly more potent (EC₅₀ 0.48 μM) yet poorly soluble (<1 mg/mL) [1]. The tartrate salt thus occupies an intermediate position, offering a pragmatic balance between retained nanomolar-range potency and sufficient aqueous solubility for in vitro bath application and in vivo injection without requiring organic co-solvents, unlike the bromide form which may require DMSO due to limited water solubility .

salt selection solubility formulation PC12 cell assay

Ganglionic vs. Neuromuscular Selectivity: Hexamethonium (C6) vs. Decamethonium (C10) Functional Divergence

Hexamethonium and decamethonium, differing only in polymethylene chain length (C6 vs. C10), exhibit fundamentally divergent pharmacological profiles. Thesleff and Unna established that hexamethonium produces competitive (tubocurarine-like) ganglionic blockade without initial depolarization, whereas decamethonium produces depolarizing neuromuscular blockade [1]. Quantitative comparisons in the cat reveal that hexamethonium is approximately 380 times less potent than tubocurarine at blocking neuromuscular transmission, confirming its functional selectivity for ganglionic over neuromuscular nAChRs [2]. In contrast, decamethonium acts as a depolarizing agonist at muscle-type nAChRs while functioning as a non-depolarizing antagonist at neuronal-type receptors [3]. This functional divergence is the mechanistic basis for hexamethonium's exclusive utility as a pure ganglionic blocking tool, free of the confounding neuromuscular depolarization that accompanies decamethonium use.

neuromuscular junction ganglionic blockade selectivity ratio nicotinic receptor subtype

Blood-Brain Barrier Impermeability: Peripheral Restriction vs. CNS-Penetrant Mecamylamine

Hexamethonium, as a bis-quaternary ammonium dication, is excluded from the central nervous system by the blood-brain barrier (BBB). This property is consistently documented across multiple authoritative databases and experimental studies [1]. In direct contrast, the secondary amine ganglionic blocker mecamylamine freely crosses the BBB and produces central effects including sedation, tremor, and choreiform movements at therapeutic doses [2]. This pharmacokinetic dichotomy has been exploited experimentally: nicotine-induced analgesia is blocked by mecamylamine (BBB-permeant) but not by hexamethonium (BBB-impermeant), confirming the peripheral locus of hexamethonium's pharmacological action [3]. Similarly, mecamylamine produces conditioned place aversion in nicotine-dependent rats while hexamethonium does not, directly demonstrating the functional consequence of differential BBB penetration [3].

blood-brain barrier CNS penetration peripheral selectivity mecamylamine

Nicotinic Binding Site Heterogeneity: Hexamethonium Discriminates Receptor Subpopulations

Hexamethonium interacts with neuronal nicotinic binding sites in a manner that reveals receptor heterogeneity not observed with other ganglionic blockers. In [³H](-)-nicotine displacement assays using rat cerebral cortex membranes, hexamethonium binding resolved into two distinct sites: a high-affinity site comprising 30% of total binding and a lower-affinity site accounting for the remaining 70% [1]. In marked contrast, (+)-tubocurarine binding involved a high-affinity site comprising 76% of total sites [1]. Furthermore, mecamylamine at 100 μM displaced only 50% of [³H](-)-nicotine binding even at concentrations exceeding 1 mM, and the presence of mecamylamine abolished the two-site displacement pattern for (+)-tubocurarine—but not for hexamethonium [1]. This persistence of hexamethonium's two-site binding profile in the presence of mecamylamine suggests that hexamethonium recognizes an allosteric site or receptor subtype not targeted by either tubocurarine or mecamylamine, a unique pharmacological fingerprint with potential utility for nicotinic receptor subtype discrimination.

nicotinic receptor binding [3H]-nicotine displacement allosteric site receptor subtype

Duration of Sympathetic Blockade: Hexamethonium vs. Tetraethylammonium (TEA)

Hexamethonium was directly compared with tetraethylammonium (TEA), the first-generation ganglionic blocker, in early clinical studies. Finnerty and Freis confirmed that hexamethonium acted longer and produced a greater degree of sympathetic blockade than tetraethylammonium, which had proven to be a poor treatment for chronic hypertension [1]. Quantitative hemodynamic studies demonstrated that hexamethonium produces a reduction in blood pressure lasting 30 to 120 minutes following intravenous administration, with effects on both systolic and diastolic pressure, while TEA's effects are transient [2]. Burt and Graham further demonstrated that both pentamethonium (C5) and hexamethonium (C6) are approximately five times as potent as tetraethylammonium in ganglionic blocking activity [3]. The increase in skin temperature—a direct measure of sympathetic vasoconstriction relief—was greater and more lasting following hexamethonium than after TEA or Priscoline administration [1].

sympathetic blockade duration of action tetraethylammonium hemodynamics

Recommended Research and Procurement Scenarios for Hexamethonium Tartrate (CAS 2079-78-9)


In Vivo Autonomic Ganglionic Blockade Requiring Peripheral Restriction Without CNS Penetration

For studies of baroreflex function, sympathetic nervous system contributions to hypertension, or peripheral neurogenic inflammation, hexamethonium tartrate is the preferred agent because its BBB impermeability ensures that observed effects are exclusively peripheral in origin. This contrasts with mecamylamine, which introduces central confounds [1]. The tartrate salt's aqueous solubility of 5 mg/mL permits intravenous or subcutaneous dosing (e.g., 15 mg/kg s.c. in septic shock models [2]) without requiring DMSO-based vehicles. The compound's ~380-fold selectivity for ganglionic over neuromuscular nAChRs eliminates the risk of respiratory muscle paralysis that limits the in vivo utility of decamethonium and other methonium derivatives [3].

Neuronal Nicotinic Receptor Subtype Discrimination in Radioligand Binding and Electrophysiology

Hexamethonium's distinct two-site [³H](-)-nicotine displacement profile (high-affinity site = 30% of total binding) and the unique mecamylamine-resistance of this profile make it an essential pharmacological tool for discriminating nAChR subtypes in brain membrane preparations [1]. In electrophysiological studies, hexamethonium produces open-channel block of α3β4 nAChRs with a rate constant of 1.2 × 10⁷ M⁻¹ s⁻¹, providing a defined kinetic fingerprint for distinguishing α3β4 from α3β2 receptor populations [4]. The tartrate salt's balanced solubility and potency ensure reliable bath application at concentrations up to 100 μM without solubility-related artifacts.

Gastric Secretion and Gastrointestinal Motility Studies Requiring Selective Ganglionic Inhibition

Hexamethonium tartrate is the methonium compound of choice for gastrointestinal pharmacology studies. At 100 mg dosage, hexamethonium inhibits spontaneous gastric hydrochloric acid secretion to the point of achlorhydria and produces prolonged inhibition of gastric motor activity, effects that are superior to pentamethonium at the same dose [5]. Tetramethonium requires a 40-fold higher dose (4,000 mg) to produce less gastric inhibition than 100 mg hexamethonium, demonstrating hexamethonium's unique potency in this assay system [5]. This makes hexamethonium tartrate the definitive tool for dissecting autonomic control of gastric function without the confounding neuromuscular effects of decamethonium or the CNS effects of mecamylamine.

Salt-Selection Optimization for DMSO-Free In Vivo Formulation

For laboratories requiring DMSO-free formulations due to vehicle toxicity concerns or solvent-sensitive assay endpoints, hexamethonium tartrate (solubility 5 mg/mL) offers a pragmatic compromise between the poorly soluble bromide salt (<1 mg/mL, may require DMSO) and the hygroscopic chloride or sulfate salts (>20 mg/mL but with handling and storage challenges) [1]. The tartrate salt retains nanomolar-range potency (EC₅₀ 0.60 μM) comparable to the bromide (EC₅₀ 0.48 μM) while providing sufficient aqueous solubility for preparation of injection-ready solutions at physiologically relevant concentrations [1]. Storage recommendations of -20°C for powder and -80°C for stock solutions in DMSO ensure long-term stability for repeated experimental use .

Quote Request

Request a Quote for Hexamethonium tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.